

An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation

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Compound of Interest		
Compound Name:	N-(Tos-PEG4)-N-bis(PEG4-Boc)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifunctional polyethylene glycol (PEG) linkers, with a specific focus on structures akin to **N-(Tos-PEG4)-N-bis(PEG4-Boc)**. While a specific CAS number and molecular weight for **N-(Tos-PEG4)-N-bis(PEG4-Boc)** are not readily available in public databases, this guide will delve into the properties and applications of structurally similar branched PEG linkers utilized in advanced drug development, such as in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The guide will cover quantitative data of related compounds, detailed experimental protocols for the manipulation of the functional groups present in these linkers, and visual diagrams to illustrate key processes and pathways.

Quantitative Data of Related Trifunctional PEG Linkers

The following table summarizes the chemical properties of several commercially available trifunctional and branched PEG linkers that share functional similarities with the requested compound. These linkers are instrumental in the synthesis of complex bioconjugates.[4]



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structural Features
N-Boc-N- bis(PEG4-acid)	2093152-88-4	C27H51NO14	613.7	One Boc- protected amine and two terminal carboxylic acids.
N-Boc-N- bis(PEG4-NHS ester)	2093153-08-1	C35H57N3O18	807.9	One Boc- protected amine and two NHS ester reactive groups.
N-(NH-Boc- PEG4)-N- bis(PEG4-azide)	-	C35H70N8O14	826.99	One Boc- protected amine and two azide groups for click chemistry.
N-(Amine- PEG4)-N- bis(PEG4-N-Boc)	-	C40H82N4O16	875.11	One primary amine and two Boc-protected amines.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these complex linkers in bioconjugation. The following protocols provide guidance on the key chemical transformations involving the functional groups of interest.

Protocol 1: General Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a PEG linker to expose a primary amine.[5][6]

Materials:



- Boc-protected PEG linker
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a scavenger)[5]
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- · Magnetic stirrer

Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[5]
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, add a scavenger like TIS (2.5-5% v/v).[5]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can be performed to remove residual TFA.[7]
- For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]



• Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amino-PEG linker.

Protocol 2: Tosylation of a Hydroxyl-Terminated PEG

This protocol outlines a general procedure for the tosylation of a terminal hydroxyl group on a PEG chain.[8]

Materials:

- Hydroxyl-terminated PEG
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et3N) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous sodium sulfate
- · Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve the hydroxyl-terminated PEG in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to 0°C in an ice bath.
- Add triethylamine or pyridine (1.5-2 equivalents).
- Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) to the solution.
- Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.
- · Monitor the reaction by TLC.



- After completion, dilute the reaction mixture with DCM and wash with 0.5 M HCl to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.[9]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Protocol 3: NHS Ester Conjugation to a Protein

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[10][11][12]

Materials:

- Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[11]
- · PEG-NHS ester reagent
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Desalting columns or dialysis cassettes for purification

Procedure:

- Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent condensation.[12]
- Prepare a stock solution of the PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[12]
- Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
- Add a calculated molar excess (e.g., 10-20 fold) of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[12]



- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
- Purify the resulting PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

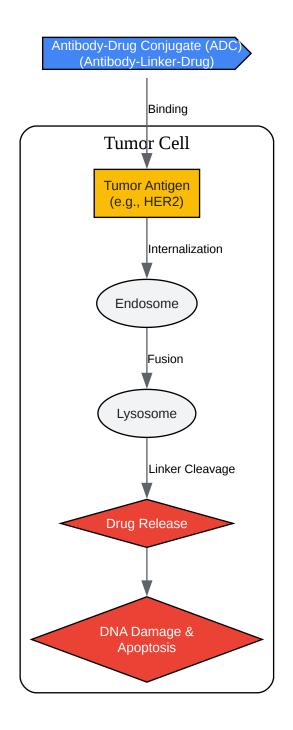
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the application of trifunctional PEG linkers.



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Caption: Sequential conjugation workflow for a heterotrifunctional PEG linker.





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Caption: Mechanism of action for an antibody-drug conjugate (ADC).

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